molecular formula C9H14N2O B2360908 3-Ethyl-5-pyrrolidin-2-ylisoxazole CAS No. 1018126-13-0

3-Ethyl-5-pyrrolidin-2-ylisoxazole

Cat. No.: B2360908
CAS No.: 1018126-13-0
M. Wt: 166.224
InChI Key: AVRBCQVMEHMRQS-UHFFFAOYSA-N
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Description

3-Ethyl-5-pyrrolidin-2-ylisoxazole is a heterocyclic compound that features an isoxazole ring substituted with an ethyl group at the third position and a pyrrolidinyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-pyrrolidin-2-ylisoxazole typically involves the cycloaddition of a nitrone with an olefin. One common method is the 1,3-dipolar cycloaddition reaction, where a nitrone reacts with an olefin to form the isoxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(I) iodide to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-pyrrolidin-2-ylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Ethyl-5-pyrrolidin-2-ylisoxazole has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Ethyl-5-pyrrolidin-2-yl-1,2-oxazole
  • 3-Ethyl-5-(pyrrolidin-2-yl)-1,2-oxazole
  • 3-Ethyl-5-(2-pyrrolidinyl)-1,2-oxazole

Comparison: 3-Ethyl-5-pyrrolidin-2-ylisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-ethyl-5-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-7-6-9(12-11-7)8-4-3-5-10-8/h6,8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRBCQVMEHMRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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